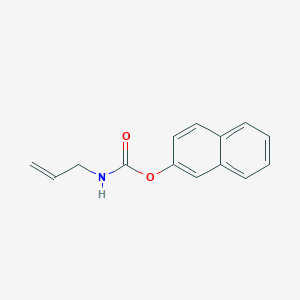

Naphthalen-2-yl prop-2-en-1-ylcarbamate

Description

Significance of Carbamate (B1207046) Scaffolds in Modern Organic Chemistry and Chemical Biology Research

Carbamate scaffolds, characterized by the -NHC(=O)O- functional group, are of paramount importance in modern organic chemistry and chemical biology. nih.govacs.org Their significance stems from their unique combination of stability, hydrogen bonding capability, and synthetic versatility.

In medicinal chemistry, the carbamate group is a key structural motif found in many approved drugs and prodrugs. researchgate.net Carbamates are often used as bioisosteres for amide bonds in peptidomimetics, offering improved metabolic stability against enzymatic degradation. nih.govacs.org This is crucial for enhancing the pharmacokinetic profiles of peptide-based drugs. Furthermore, the carbamate functionality can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, thereby influencing the compound's biological activity. acs.org

In organic synthesis, carbamates are widely employed as protecting groups for amines. nih.gov The stability of the carbamate group can be tuned by modifying its substituents, allowing for selective protection and deprotection under various reaction conditions. This feature is invaluable in the multi-step synthesis of complex organic molecules.

The applications of carbamates also extend to materials science, where they are the fundamental linkage in polyurethanes, a versatile class of polymers with a wide range of applications. wikipedia.org Additionally, carbamate derivatives are utilized in agricultural chemistry as pesticides and herbicides. acs.org

The Role of Naphthalene (B1677914) Derivatives in Diverse Chemical Research Areas

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are versatile building blocks in numerous areas of chemical research. researchgate.netnih.gov The extended π-system of the naphthalene ring imparts unique photophysical and electronic properties, making it a valuable scaffold in the design of functional molecules.

In medicinal chemistry, the naphthalene moiety is present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The lipophilic nature of the naphthalene ring can enhance the ability of a drug molecule to cross cell membranes, a desirable property for many therapeutic applications. Several FDA-approved drugs, such as naproxen (B1676952) and propranolol, contain a naphthalene core. nih.gov

Naphthalene derivatives are also extensively used as fluorescent probes and sensors. oled-intermediates.com Their inherent fluorescence can be modulated by the introduction of various functional groups, allowing for the sensitive and selective detection of ions, small molecules, and biomolecules. This makes them valuable tools in chemical biology and diagnostics.

Furthermore, the rigid and planar structure of the naphthalene ring makes it an attractive component in the development of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specific optical or electronic properties. ijrpr.com

Positioning of Naphthalen-2-yl Prop-2-en-1-ylcarbamate within Contemporary Chemical Synthesis and Mechanistic Studies

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of interest in contemporary chemical synthesis and mechanistic studies. The compound combines the features of a naphthalene ring, a carbamate linker, and a reactive allyl group, which opens up possibilities for its use as a versatile intermediate or a target for methodological development.

In Synthesis:

Building Block: this compound could serve as a bifunctional building block. The naphthalene moiety can be further functionalized through electrophilic aromatic substitution, while the allyl group is amenable to a wide range of transformations, such as olefin metathesis, dihydroxylation, and Heck coupling.

Monomer for Polymerization: The presence of the polymerizable allyl group suggests its potential use as a monomer in the synthesis of novel polymers. The resulting polymers would feature carbamate linkages and pendant naphthalene groups, potentially leading to materials with interesting optical, thermal, or self-assembly properties.

In Mechanistic Studies:

Probing Reaction Mechanisms: The distinct spectroscopic signatures of the naphthalene and carbamate groups could be utilized to probe the mechanisms of reactions involving the allyl group. For instance, changes in the fluorescence of the naphthalene moiety could be used to monitor the progress of a reaction in real-time.

Studying Intramolecular Interactions: The proximity of the naphthalene ring and the carbamate group allows for the study of intramolecular interactions, such as π-stacking or hydrogen bonding. These non-covalent interactions can influence the conformation and reactivity of the molecule.

Overview of Advanced Methodologies Employed in the Study of Novel Organic Compounds

The characterization and study of novel organic compounds like this compound rely on a suite of advanced analytical and computational methodologies.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is indispensable for elucidating the precise molecular structure. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides accurate molecular weight and elemental composition data. Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the carbamate N-H and C=O bonds.

Crystallographic Methods: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the synthesized compound.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are employed to predict molecular properties, such as conformational preferences, electronic structure, and spectroscopic data. These calculations can provide valuable insights into the reactivity and potential applications of the compound and can aid in the interpretation of experimental results.

These advanced methodologies, when used in concert, provide a comprehensive understanding of the structure, properties, and potential utility of new chemical entities like this compound.

Data Tables

Table 1: Key Structural and Functional Group Information for this compound

| Feature | Description |

| Core Scaffold | Naphthalene |

| Primary Functional Group | Carbamate |

| Reactive Moiety | Prop-2-en-1-yl (Allyl) group |

| Hydrogen Bond Donor | N-H of the carbamate |

| Hydrogen Bond Acceptor | C=O of the carbamate |

| Aromatic System | Bicyclic aromatic (Naphthalene) |

Structure

3D Structure

Properties

CAS No. |

61382-90-9 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

naphthalen-2-yl N-prop-2-enylcarbamate |

InChI |

InChI=1S/C14H13NO2/c1-2-9-15-14(16)17-13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2,(H,15,16) |

InChI Key |

BODHFJPPDOEJHR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Direct Carbamoylation Strategies for Naphthalen-2-yl Prop-2-en-1-ylcarbamate Synthesis

Direct carbamoylation represents the most straightforward approach to the synthesis of this compound. This strategy involves the direct reaction of 2-naphthol (B1666908) with a suitable carbamoylating agent, typically an isocyanate, to form the desired carbamate (B1207046) in a single step.

The most common and direct route for the synthesis of this compound is the reaction between 2-naphthol and allyl isocyanate. This reaction involves the nucleophilic attack of the hydroxyl group of 2-naphthol on the electrophilic carbonyl carbon of the isocyanate.

Reaction Conditions and Catalytic Systems for Direct Synthesis

The direct synthesis of aryl carbamates from phenols and isocyanates can often be achieved by simply heating the two reactants together, with or without a solvent. However, to enhance the reaction rate and improve the yield, various catalytic systems can be employed.

Commonly used catalysts for this transformation include tertiary amines, such as triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO), and organometallic compounds, such as dibutyltin (B87310) dilaurate. The choice of catalyst can significantly influence the reaction kinetics and the formation of potential side products.

The reaction is typically carried out in an inert aprotic solvent, such as toluene, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), to facilitate the dissolution of the reactants and control the reaction temperature. The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, depending on the reactivity of the substrates and the catalyst used.

Table 1: Representative Catalytic Systems for Direct Carbamoylation

| Catalyst | Solvent | Temperature Range (°C) | General Applicability |

|---|---|---|---|

| Triethylamine | Toluene | 25-110 | Basic catalysis, widely applicable |

| DABCO | THF | 25-66 | Highly active amine catalyst |

| Dibutyltin dilaurate | Acetonitrile | 25-82 | Efficient organometallic catalyst |

| None | Neat | 80-150 | Requires higher temperatures |

Optimization of Reaction Parameters and Yields

To maximize the yield of this compound and minimize the formation of byproducts, optimization of several reaction parameters is crucial. These parameters include the stoichiometry of the reactants, catalyst loading, reaction temperature, and reaction time.

A slight excess of the isocyanate may be used to ensure complete conversion of the phenol. However, a large excess should be avoided to prevent the formation of allophanates, which are byproducts resulting from the reaction of the initially formed carbamate with another molecule of isocyanate.

The optimal catalyst loading typically ranges from 1 to 10 mol%. Higher catalyst concentrations may not necessarily lead to a significant increase in the reaction rate and can complicate the purification process. The reaction temperature and time are interdependent and need to be optimized to achieve a balance between a reasonable reaction rate and the prevention of thermal degradation of the product. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Multi-Step Synthetic Approaches to this compound

Multi-step synthetic routes offer an alternative to direct carbamoylation, particularly when the direct approach is not feasible or results in low yields. These methods typically involve the preparation of an activated precursor from one of the starting materials, followed by a reaction to form the final carbamate.

Precursor Synthesis and Functional Group Transformations

A common multi-step approach involves the initial conversion of 2-naphthol into a more reactive intermediate, such as a chloroformate. This can be achieved by reacting 2-naphthol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in the presence of a base. The resulting 2-naphthyl chloroformate is a highly reactive species that can readily react with an amine to form the carbamate.

In the context of synthesizing this compound, the 2-naphthyl chloroformate would be reacted with allylamine (B125299). This reaction is typically carried out at low temperatures in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Another multi-step approach involves the activation of the amine component. For instance, allylamine can be converted to its corresponding carbamoyl (B1232498) chloride, which can then be reacted with 2-naphthol.

Evaluation of Synthetic Route Efficiency and Selectivity

While multi-step syntheses may appear less efficient in terms of the number of steps involved, they can offer advantages in terms of selectivity and the ability to use a wider range of starting materials. For example, the chloroformate route avoids the use of isocyanates, which can be sensitive to moisture and prone to side reactions.

The choice between a direct and a multi-step approach will depend on a careful evaluation of these factors, as well as considerations of cost, safety, and environmental impact.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through various strategies, including the use of greener solvents, the development of more efficient catalytic systems, and the maximization of atom economy.

The use of hazardous solvents is a major concern in chemical synthesis. Green chemistry encourages the use of more benign alternatives, such as water, supercritical carbon dioxide, or bio-based solvents. For the synthesis of carbamates, research has explored the use of solvent-free conditions or greener solvent systems.

The development of reusable and non-toxic catalysts is another key aspect of green chemistry. Heterogeneous catalysts, such as solid-supported catalysts, can be easily separated from the reaction mixture and reused, reducing waste and cost. The use of solid acid catalysts like heteropolyacids has been reported for carbamate synthesis under solvent-free conditions. sciforum.net

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgnih.gov The direct addition of 2-naphthol to allyl isocyanate represents a highly atom-economical route to this compound, as all the atoms of the reactants are incorporated into the product. In contrast, multi-step routes that involve the use of protecting groups or activating agents may have lower atom economies due to the generation of stoichiometric byproducts.

Table 2: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Use of Greener Solvents | Employing water, supercritical CO2, or solvent-free conditions. |

| Catalysis | Utilizing reusable solid-supported catalysts or non-toxic organocatalysts. |

| Atom Economy | Favoring direct addition reactions over multi-step syntheses with byproducts. |

| Energy Efficiency | Optimizing reactions to proceed at lower temperatures and shorter times. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Environmentally Benign Synthetic Protocols

The push towards green chemistry has led to the development of synthetic protocols that minimize or eliminate the use of volatile and toxic organic solvents. banglajol.info These methods not only reduce environmental impact but also can lead to higher yields, shorter reaction times, and simpler purification procedures.

Mechanochemical Synthesis: Grinding or ball milling techniques represent a powerful solvent-free approach. researchgate.net In a potential application for the target compound, 2-naphthol and allyl isocyanate could be combined in a ball mill, possibly with a catalytic amount of a base. The mechanical energy supplied promotes the reaction in the solid state, often leading to rapid and quantitative conversion without the need for a solvent.

Solid-Acid Catalysis: Another solvent-free method involves using solid acid catalysts. For instance, silica (B1680970) sulfuric acid has been demonstrated as an effective reagent for converting alcohols to primary carbamates under solvent-free "grindstone chemistry" conditions. umich.edu An analogous pathway could be envisioned where a precursor to the allylcarbamate moiety reacts with 2-naphthol under these mild, room-temperature conditions.

Alternative Carbonyl Sources: To avoid the high toxicity of phosgene and its derivatives, researchers have focused on safer carbonyl sources.

Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent. Catalytic systems, such as those using lanthanum-based catalysts, have been developed for the atom-economy synthesis of N-substituted carbamates from urea (B33335) derivatives and DMC. ionike.com

Carbon Dioxide (CO₂): The use of CO₂ as a renewable, non-toxic, and abundant C1 source is highly attractive for carbamate synthesis. Greener protocols often involve the reaction of amines, alcohols, and CO₂ under pressure, frequently with a basic catalyst, to form carbamates without generating halogenated waste.

The following table summarizes various environmentally benign approaches applicable to carbamate synthesis.

| Method | Key Reagents/Catalysts | Conditions | Advantages |

| Mechanochemistry | Reactants (e.g., alcohol, isocyanate) | Ball milling, Grinding | Solvent-free, rapid reaction, high yields. |

| Solid-Acid Catalysis | Silica Sulfuric Acid, Trichloroacetic Acid | Grinding, Room Temperature | Solvent-free, mild conditions, simple workup. umich.edutubitak.gov.tr |

| Benign Carbonyl Source | Dimethyl Carbonate (DMC), La/SiO₂ catalyst | Elevated Temperature | High atom economy, avoids toxic reagents. ionike.com |

| CO₂ Utilization | Amine, Alcohol, CO₂, Basic Catalyst | Pressurized System | Uses renewable feedstock, halogen-free. |

Atom Economy and E-Factor Analysis of Synthetic Pathways

Green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor) are crucial for evaluating the efficiency and environmental footprint of a synthetic process. jocpr.com

Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has an atom economy of 100%. jocpr.com

High Atom Economy Pathway: The direct addition of allyl isocyanate to 2-naphthol to form this compound is a prime example of a 100% atom-economical reaction. All atoms from both reactants are part of the final product.

Reaction: C₁₀H₈O (2-Naphthol) + C₄H₅NO (Allyl Isocyanate) → C₁₄H₁₃NO₂

Low Atom Economy Pathway: A traditional method might involve reacting 2-naphthol with allyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This pathway has a significantly lower atom economy because a substantial portion of the reactant mass is converted into waste (triethylammonium chloride).

E-Factor provides a broader measure of waste generation, defined as the total mass of waste produced per unit mass of product. It accounts for byproducts, unreacted starting materials, and solvent losses. A lower E-Factor signifies a greener process.

The direct addition reaction (2-naphthol + allyl isocyanate) has a theoretical E-Factor of 0. In practice, the use of solvents for the reaction and subsequent purification would increase this value. However, employing the solvent-free protocols discussed previously would bring the practical E-Factor closer to the ideal value of zero. researchgate.netumich.edu

The following table provides a comparative analysis of different synthetic approaches based on these green chemistry metrics.

| Synthetic Pathway | Byproducts | Theoretical Atom Economy | Theoretical E-Factor | Green Chemistry Desirability |

| Addition Reaction (2-Naphthol + Allyl Isocyanate) | None | 100% | 0 | High |

| Chloroformate Route (2-Naphthol + Allyl Chloroformate + Base) | HCl (neutralized salt) | < 100% | > 0 | Low |

| DMC Route (from urea derivative) | Methanol, Amine | Variable, can be high | > 0 | Moderate to High |

| CO₂ Route (from amine/alcohol) | Water | < 100% | > 0 | High (uses renewable feedstock) |

Flow Chemistry Applications in this compound Production

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, has emerged as a powerful technology for process intensification and safer chemical manufacturing. unimi.it Its advantages over traditional batch processing include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making it highly suitable for carbamate production.

Microfluidic and Continuous Flow Reactor Systems for Synthesis

The synthesis of this compound can be readily adapted to a continuous flow process. A typical setup would involve pumping separate streams of 2-naphthol and allyl isocyanate to a mixing point, after which the combined stream enters a heated microfluidic chip or a packed-bed reactor. The precise temperature control and rapid mixing afforded by these systems can accelerate the reaction and minimize byproduct formation.

Several advanced flow chemistry strategies have been developed for carbamate synthesis:

In-Situ Isocyanate Generation: Unstable or hazardous reagents like isocyanates can be generated and consumed in-situ within a telescoped flow process. For example, a Curtius rearrangement of an acyl azide (B81097) can be performed in one reactor module to produce an isocyanate, which is immediately streamed into a second module to react with an alcohol, yielding the desired carbamate. nih.govbeilstein-journals.org This approach avoids the isolation and handling of potentially hazardous intermediates.

Direct CO₂ Utilization in Flow: Continuous-flow systems are well-suited for gas-liquid reactions. A stream containing an amine and an alkylating agent can be mixed with a stream of pressurized CO₂ in a coil reactor to produce carbamates efficiently and safely. acs.org

The table below details examples of flow systems used for carbamate synthesis.

| Flow System Type | Reaction Example | Typical Residence Time | Temperature | Key Advantages |

| Heated Coil Reactor | Curtius Rearrangement / Carbamate Formation | 30 - 60 min | 80 - 120 °C | Safe in-situ generation of isocyanates, reaction telescoping. nih.gov |

| Packed-Bed Reactor | Michael Addition on Carbamates | ~5 min | 100 °C | Use of heterogeneous reagents, high throughput. nih.gov |

| Gas-Liquid Coil Reactor | Carbamate synthesis from CO₂ and Amines | 40 min | 70 °C | Efficient mixing of gas and liquid phases, safe handling of pressurized gas. acs.org |

Scale-Up Considerations and Reaction Control in Flow

One of the most significant advantages of flow chemistry is its more straightforward path to scale-up compared to batch processes. unimi.it Scaling up a batch reaction often leads to problems with heat transfer and mixing, whereas flow reactors offer more predictable scalability. stolichem.com

Strategies for Scale-Up:

Numbering-Up (or Scaling-Out): This common strategy involves running multiple flow reactors in parallel. It maintains the optimal heat and mass transfer characteristics of the small-scale reactor, ensuring consistent product quality. The main challenges are the capital cost of multiple systems and ensuring uniform flow distribution across all reactors. stolichem.com

Increasing Reactor Dimensions (Scaling-Up): This involves increasing the channel dimensions or length of the flow reactor. While seemingly simpler, increasing the channel diameter can negatively impact the surface-area-to-volume ratio, potentially reintroducing heat transfer limitations. Increasing the length can lead to a significant pressure drop. stolichem.com

Transition to Plate Reactors: For larger production scales, syntheses developed in lab-scale coil reactors can be transferred to plate reactors. These systems offer a larger channel area while maintaining good heat transfer, allowing for significantly higher throughput. process-technology-online.com

Reaction Control: Flow chemistry platforms provide unparalleled reaction control. Parameters such as temperature, pressure, flow rate, and reagent stoichiometry are managed precisely by computer-controlled pumps and sensors. Back-pressure regulators allow for superheating solvents above their boiling points, enabling faster reaction rates in a controlled and safe manner. nih.gov This high level of control is critical for ensuring reproducible results and high product purity during scale-up. process-technology-online.com

The following table compares different scale-up methodologies for flow chemistry.

| Scale-Up Strategy | Principle | Advantages | Disadvantages |

| Numbering-Up | Operating multiple identical reactors in parallel. | Maintains optimal reaction performance; reliable and predictable. | Higher capital cost; requires complex flow distributors. stolichem.com |

| Scaling-Up (Length) | Increasing the length of the reactor channel. | Simple implementation; avoids flow distribution issues. | Increases pressure drop; can be costly. stolichem.com |

| Scaling-Up (Diameter) | Increasing the diameter of the reactor channel. | Can achieve higher throughput in a single unit. | Reduced surface-area-to-volume ratio; potential heat transfer issues. |

| Transition to Plate Reactor | Moving from a tube/coil reactor to a larger plate-based system. | High throughput capabilities; maintains good temperature control. | Requires process re-optimization; different fluid dynamics. process-technology-online.com |

Advanced Spectroscopic and Structural Elucidation Studies of Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for probing the functional groups within a molecule and gathering insights into its structural and electronic properties. For Naphthalen-2-yl prop-2-en-1-ylcarbamate, these techniques would be instrumental in characterizing the vibrational modes of its constituent carbamate (B1207046) and naphthalene (B1677914) moieties.

Assignment of Characteristic Vibrational Modes of the Carbamate and Naphthalene Moieties

The infrared and Raman spectra of this compound would be expected to exhibit a series of characteristic absorption and scattering bands corresponding to the specific vibrational motions of its functional groups.

The carbamate group (-O-C(=O)-NH-) would present several key vibrational signatures. A prominent feature in the FT-IR spectrum would be the C=O stretching vibration, typically observed in the region of 1730-1680 cm⁻¹. The exact position of this band would be sensitive to the electronic environment and potential hydrogen bonding. The N-H stretching vibration would appear as a sharp to broad band in the 3400-3200 cm⁻¹ region. The C-O stretching vibration and the C-N stretching vibration would also give rise to characteristic bands, typically in the 1300-1000 cm⁻¹ range.

The naphthalene moiety , a bicyclic aromatic system, would display a set of characteristic vibrations. These include the aromatic C-H stretching vibrations, which are typically found above 3000 cm⁻¹. The aromatic C=C stretching vibrations would produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the FT-IR spectrum, would be expected in the 900-650 cm⁻¹ range, and their specific pattern could provide information about the substitution pattern on the naphthalene ring.

The prop-2-en-1-yl (allyl) group would also contribute distinct vibrational modes. The =C-H stretching of the vinyl group would be observed above 3000 cm⁻¹. The C=C stretching of the double bond would appear around 1645 cm⁻¹. The out-of-plane bending of the vinyl C-H bonds would give rise to characteristic absorptions in the 1000-800 cm⁻¹ region.

A hypothetical data table summarizing these expected vibrational modes is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carbamate | N-H stretch | 3400-3200 | 3400-3200 |

| Carbamate | C=O stretch | 1730-1680 | 1730-1680 |

| Carbamate | C-O stretch | 1300-1200 | 1300-1200 |

| Carbamate | C-N stretch | 1250-1150 | 1250-1150 |

| Naphthalene | Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Naphthalene | Aromatic C=C stretch | 1600-1450 | 1600-1450 |

| Naphthalene | C-H out-of-plane bend | 900-700 | Weak |

| Allyl | =C-H stretch | 3100-3000 | 3100-3000 |

| Allyl | C=C stretch | ~1645 | ~1645 (strong) |

| Allyl | =C-H out-of-plane bend | 1000-800 | Weak |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions via Vibrational Shifts

The presence of the N-H group in the carbamate moiety allows for the formation of intermolecular hydrogen bonds of the N-H···O=C type. These interactions would lead to a broadening and a red-shift (shift to lower wavenumber) of the N-H stretching band in the FT-IR spectrum. The magnitude of this shift would be indicative of the strength of the hydrogen bonding. Similarly, the C=O stretching vibration would also be affected, typically showing a red-shift upon hydrogen bond formation. By comparing spectra recorded in different phases (e.g., solid-state vs. dilute solution in a non-polar solvent), the extent of hydrogen bonding could be assessed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to determine the connectivity and spatial arrangement of the atoms in this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Probing Connectivity

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons. The aromatic protons of the naphthalene ring would appear in the downfield region (typically 7.0-8.0 ppm). The protons of the allyl group would have characteristic chemical shifts, with the vinyl protons being more downfield than the methylene (B1212753) protons. The N-H proton of the carbamate would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate would be the most downfield signal (around 150-160 ppm). The aromatic carbons of the naphthalene ring would resonate in the 110-150 ppm region. The carbons of the allyl group would have characteristic shifts, with the sp² carbons appearing further downfield than the sp³ carbon.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons within the allyl group and between neighboring protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the protonated carbons of the naphthalene and allyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be vital for establishing the connectivity between the different functional groups. For example, correlations would be expected between the methylene protons of the allyl group and the carbonyl carbon of the carbamate, as well as between the protons of the naphthalene ring and the carbamate oxygen-linked carbon.

A hypothetical table of expected NMR data is provided below.

| Position | δ¹³C (ppm) | δ¹H (ppm) | COSY Correlations | HMBC Correlations |

| N-H | - | Variable | - | C=O |

| C=O | 150-160 | - | - | - |

| Naphthalene C | 110-150 | 7.0-8.0 | H-H (aromatic) | C=O, C-O |

| Allyl -CH₂- | 40-50 | 3.5-4.5 | =CH- | C=O, C=C |

| Allyl =CH- | 130-140 | 5.5-6.5 | -CH₂-, =CH₂ | -CH₂- |

| Allyl =CH₂ | 115-125 | 5.0-5.5 | =CH- | -CH₂- |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Conformational Preferences

NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This experiment would be crucial for determining the preferred conformation of the molecule in solution. For example, NOE correlations between the protons of the allyl group and certain protons on the naphthalene ring would provide insights into the orientation of the carbamate side chain relative to the aromatic system.

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The carbamate C-N bond can exhibit restricted rotation due to its partial double bond character. This can lead to the observation of distinct signals for atoms that would be equivalent under free rotation. Variable-temperature NMR studies could be employed to investigate such dynamic processes. By monitoring the coalescence of signals as the temperature is increased, the energy barrier for rotation around the C-N bond could be determined.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

No published studies containing high-resolution mass spectrometry data for this compound were found. Therefore, a detailed analysis of its fragmentation behavior is not possible.

Without experimental HRMS data, the ion fragmentation patterns and the corresponding fragmentation mechanisms for this specific compound cannot be determined or proposed.

Isotopic pattern analysis requires high-resolution mass spectra. As this data is unavailable, the verification of the elemental composition of this compound and its fragments through this method cannot be performed.

X-ray Crystallography for Solid-State Struckture Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound. Consequently, a detailed discussion of its solid-state structure is not feasible.

No crystallographic information has been published, and therefore, the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for this compound are unknown.

Detailed intramolecular geometric parameters such as bond lengths, bond angles, and dihedral angles, which are derived from X-ray crystallography data, are not available for this compound.

Information regarding the intermolecular interactions, supramolecular assembly, and crystal packing motifs of this compound in the solid state is unavailable due to the absence of a determined crystal structure.

Chiroptical Spectroscopy (If Applicable) for Stereochemical Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods for investigating the stereochemical properties of chiral molecules. Chirality, or "handedness," is a fundamental property of molecules that lack an internal plane of symmetry and are non-superimposable on their mirror images. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. However, for a compound to be analyzed by these methods, it must be chiral.

The chemical structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters (an atom, typically carbon, bonded to four different substituent groups), nor does it exhibit other forms of chirality such as axial, planar, or helical chirality. As a result, this compound does not exhibit optical activity, meaning it does not rotate the plane of polarized light. Consequently, chiroptical spectroscopic techniques are not applicable for the stereochemical analysis of this specific compound in an achiral environment.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. This differential absorption provides information about the absolute configuration and conformational features of chiral molecules. Since this compound is achiral, it does not absorb left- and right-circularly polarized light differently. Therefore, a CD spectrum of this compound would show a flat line at zero ellipticity across all wavelengths, indicating the absence of a CD signal. For this reason, CD spectroscopy cannot be used for the chirality and conformational analysis of this compound.

As no CD spectroscopic data can be generated for this achiral compound, a data table of such findings would be inapplicable.

Computational and Theoretical Chemistry Investigations of Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure, which in turn govern its chemical reactivity and physical properties.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the electronic structure of molecules. It is employed to find the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total electronic energy. For a molecule like Naphthalen-2-yl prop-2-en-1-ylcarbamate, a common approach involves using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting total electronic energy is a key indicator of the molecule's thermodynamic stability. While specific computational data for this compound is not available in published literature, calculations on analogous N-aryl carbamates and naphthalene (B1677914) derivatives provide a framework for expected values.

Table 1: Illustrative DFT Calculation Parameters and Results for Ground State Analysis This data is hypothetical and based on typical values for similar molecular structures.

| Parameter | Value/Method | Description |

| Computational Method | Density Functional Theory (DFT) | Method used for electronic structure calculation. |

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| Basis Set | 6-311G(d,p) | Pople-style basis set that provides a flexible description of electron orbitals. |

| Optimized Ground State Energy | -880.1234 Hartrees | The total electronic energy of the molecule in its most stable geometric configuration. A lower energy indicates greater stability. |

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high kinetic stability.

For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be approximately 4.75 eV using DFT methods. samipubco.com The addition of a prop-2-en-1-ylcarbamate substituent to the naphthalene core is expected to influence this gap. rsc.org Substituents generally tend to decrease the HOMO-LUMO gap by raising the HOMO energy, lowering the LUMO energy, or both. rsc.org In this compound, the electron-rich naphthalene ring would be the primary contributor to the HOMO, while the LUMO would likely be distributed across both the naphthalene system and the electron-withdrawing carbamate (B1207046) group.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap Values are illustrative and extrapolated from data on naphthalene and related substituted aromatic systems.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.95 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. samipubco.com |

| LUMO | -1.30 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. samipubco.com |

| HOMO-LUMO Gap (ΔE) | 4.65 | The energy difference between HOMO and LUMO, indicating the molecule's kinetic stability and excitability. samipubco.com |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The map is plotted on the molecule's electron density surface, with different colors representing different values of electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen and, to a lesser extent, the nitrogen atom of the carbamate group, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. The naphthalene ring would exhibit a mix of neutral (green) and slightly negative potential due to its delocalized π-electron system. Positive potential (blue) would be localized on the hydrogen atoms, particularly the N-H proton of the carbamate.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible spatial arrangements or conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them.

Due to the rotatable bonds in the prop-2-en-1-ylcarbamate side chain, the molecule can adopt numerous conformations. Identifying the most stable conformers typically involves a systematic or stochastic search of the conformational space. This process often begins with molecular mechanics methods to rapidly generate a large number of potential structures, which are then optimized using more accurate DFT methods to find the true local and global energy minima.

The rotation around single bonds is not entirely free; it requires overcoming an energy barrier. The height of this barrier determines the rate of interconversion between conformers at a given temperature.

A particularly important rotational barrier in this compound is that of the C-N bond within the carbamate group. Due to resonance, this bond possesses significant partial double-bond character, similar to an amide bond. This restricts rotation and can lead to the existence of distinct syn and anti rotamers. Computational and experimental studies on N-aryl and N-alkyl carbamates have shown that the energy barrier for this rotation is typically in the range of 12-16 kcal/mol. nih.govnd.edu Electron-withdrawing groups on the aryl ring can lower this barrier, while electron-donating groups can increase it. nd.edu

The rotational barriers around the other single bonds, such as the O-C(naphthyl) and N-C(allyl) bonds, are expected to be considerably lower, typically in the range of 2-5 kcal/mol, allowing for more rapid rotation at room temperature.

Table 3: Predicted Rotational Energy Barriers for Key Bonds Data is illustrative and based on published values for analogous carbamate systems.

| Bond Under Rotation | Moiety | Predicted Rotational Barrier (kcal/mol) | Significance |

| C(carbonyl)—N | Carbamate | 12-16 | High barrier due to partial double-bond character; leads to stable syn/anti conformers. nih.govnd.edu |

| O—C(naphthyl) | Carbamate-Naphthalene Linkage | 2-5 | Low barrier, allowing for relatively free rotation of the naphthalene group relative to the carbamate. |

| N—C(allyl) | Carbamate-Allyl Linkage | 3-6 | Low to moderate barrier, influencing the orientation of the prop-2-en-1-yl group. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics simulations offer a powerful lens through which to observe the time-evolved behavior of this compound in a solvent environment, providing insights into its structural flexibility and interactions with surrounding solvent molecules.

The initial step in conducting meaningful MD simulations is the selection of an appropriate force field, which is a set of parameters and equations used to describe the potential energy of the system. For a molecule like this compound, which contains both aromatic and carbamate functionalities, force fields such as the CHARMM General Force Field (CGenFF), the General AMBER Force Field (GAFF), or the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) would be suitable choices. nih.govresearchgate.net These force fields are specifically parameterized to handle a wide range of organic molecules. nih.gov

A typical simulation protocol would involve the following steps:

System Setup: A single molecule of this compound would be placed in a periodic box of a chosen solvent, such as water or a less polar organic solvent like chloroform, to mimic experimental conditions.

Energy Minimization: The initial system would undergo energy minimization to relax any unfavorable atomic clashes or geometries.

Equilibration: The system would then be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

Production Run: Following equilibration, a long production run (typically on the order of nanoseconds to microseconds) would be performed to collect trajectory data for analysis.

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | CHARMM36m, AMBER ff14SB, OPLS-AA |

| Water Model | TIP3P, SPC/E |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Duration | 100 ns - 1 µs |

The trajectory data from MD simulations would be analyzed to understand how the solvent influences the structure and dynamics of this compound. Key analyses would include the radial distribution function (RDF) to characterize the solvation shell around specific atoms, such as the carbonyl oxygen and the amine hydrogen of the carbamate group. researchgate.net

Furthermore, the simulations would reveal the conformational landscape of the molecule. The dihedral angles along the rotatable bonds, particularly those connecting the naphthalene ring to the carbamate group and the carbamate to the allyl group, would be monitored to identify the most populated conformations and the energy barriers between them. It is expected that the carbamate group itself would exhibit a predominantly planar geometry due to resonance, but rotations around the C-O and N-C single bonds would lead to different spatial arrangements of the naphthalene and allyl moieties. acs.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. ruc.dk

DFT calculations can provide valuable predictions of the 1H and 13C NMR chemical shifts of this compound. ruc.dk By optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation, the magnetic shielding tensors for each nucleus can be obtained. acs.org These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts would be highly sensitive to the molecule's conformation. For instance, the proximity of the allyl group's protons to the aromatic naphthalene ring in certain conformations could lead to upfield shifts due to anisotropic effects. The predicted spectrum would be a Boltzmann-averaged spectrum over the different low-energy conformations identified through conformational analysis.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| N-H | ~6.5 - 7.0 |

| Naphthalene-H (aromatic) | ~7.2 - 7.9 |

| Allyl-CH= | ~5.8 - 6.0 |

| Allyl-=CH2 | ~5.1 - 5.3 |

| Allyl-CH2-N | ~3.9 - 4.1 |

Theoretical vibrational spectra (Infrared and Raman) can be simulated by performing a frequency calculation on the optimized geometry of this compound. nih.gov These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Key vibrational modes that would be of interest include:

N-H stretch: Expected around 3300-3400 cm-1.

C=O stretch (Amide I band): A strong absorption anticipated in the range of 1700-1730 cm-1, characteristic of carbamates. acs.org

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm-1 region.

C-O and C-N stretches: Found in the fingerprint region (1000-1300 cm-1).

Comparison of the simulated spectrum with an experimentally obtained spectrum can help in the detailed assignment of vibrational modes and confirm the predicted lowest-energy conformation. nih.gov

Reactivity Predictions and Reaction Pathway Modeling

Computational methods are also employed to predict the reactivity of this compound and to model potential reaction pathways. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide initial insights into its reactivity. The distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight regions prone to nucleophilic attack.

For instance, the nitrogen atom of the carbamate and the π-system of the naphthalene ring are likely to be electron-rich (associated with the HOMO), making them potential sites for electrophilic reactions. Conversely, the carbonyl carbon is electrophilic (associated with the LUMO) and would be a target for nucleophiles.

Furthermore, reaction pathway modeling using DFT can be used to study specific reactions. For example, the mechanism of thermal decomposition or reaction with a specific reagent could be elucidated by locating the transition state structures connecting reactants to products. The calculated activation energies for these pathways would provide a quantitative measure of the reaction's feasibility. mdpi.comresearcher.life For this compound, potential reactions for computational investigation could include addition reactions at the allyl double bond or substitution reactions on the naphthalene ring.

Frontier Molecular Orbital (FMO) Theory for Predicting Electrophilic/Nucleophilic Sites

No published data is available regarding the Frontier Molecular Orbitals (HOMO and LUMO) of this compound. Such an analysis would typically involve quantum chemical calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are fundamental to predicting the molecule's reactivity, specifically identifying the most probable sites for electrophilic and nucleophilic attack. Without dedicated computational studies on this compound, no data table of HOMO-LUMO energies or graphical representations of the molecular orbitals can be provided.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Proposed Reactions

There are no available studies that have computationally investigated the reaction mechanisms involving this compound. Consequently, information on the localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) analysis for any of its potential reactions is not present in the scientific literature. This type of analysis is crucial for understanding the energy profile of a reaction, confirming the connection between reactants, transition states, and products, and elucidating the reaction pathway. In the absence of such research, no data on activation energies, transition state geometries, or reaction coordinates for this specific carbamate can be presented.

Mechanistic Studies of Biological Interactions in Vitro of Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

No published studies were identified that investigated the enzyme inhibition kinetics of Naphthalen-2-yl prop-2-en-1-ylcarbamate. Therefore, no data is available for the following subsections.

Determination of Inhibition Constants (e.g., K_i, IC50) and Kinetic Parameters (e.g., Vmax, Km)

There is no available data regarding the half-maximal inhibitory concentration (IC50) or the inhibition constant (K_i) of this compound against any specific enzyme. Consequently, the effect of this compound on kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) has not been determined.

Data Table: Enzyme Inhibition Constants and Kinetic Parameters of this compound

| Enzyme Target | IC50 | K_i | Effect on Vmax | Effect on Km |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Elucidation of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Irreversible)

Without kinetic data, the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) for this compound remains unknown.

Investigation of Enzyme-Carbamate Adduct Formation and Stability

No research has been published on the potential formation of covalent adducts between this compound and any enzyme target, nor on the stability of such adducts.

Ligand-Receptor Binding Studies (In Vitro)

No specific ligand-receptor binding studies for this compound have been reported in the scientific literature.

Equilibrium Binding Assays and Determination of Binding Affinities (K_d)

There is no available data on the equilibrium dissociation constant (K_d) for the binding of this compound to any receptor.

Data Table: Receptor Binding Affinities of this compound

| Receptor Target | Binding Affinity (K_d) | Assay Method |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Radioligand Binding Displacement Assays for Receptor Selectivity

No studies have been conducted to assess the receptor selectivity of this compound using radioligand binding displacement assays.

Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for Binding Thermodynamics

To elucidate the binding thermodynamics of this compound with a putative biological target, such as a specific enzyme or receptor, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable. rpi.eduxantec.com These methods provide quantitative data on the binding affinity, stoichiometry, and the thermodynamic forces driving the interaction. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. azom.comwikipedia.org In a hypothetical experiment, a solution of this compound would be titrated into a sample cell containing the target protein. wikipedia.org The resulting heat changes upon binding are measured to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS). researchgate.net This provides a complete thermodynamic profile of the interaction. matilda.science

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor surface. labmanager.com SPR can determine the association (kon) and dissociation (koff) rate constants of the binding event in real-time. uu.nl The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (koff/kon). rpi.edu

The table below presents hypothetical data that could be obtained from ITC and SPR experiments for the interaction of this compound with a hypothetical target protein.

| Technique | Parameter | Hypothetical Value | Unit | Interpretation |

| ITC | Dissociation Constant (KD) | 5.2 | µM | Indicates a moderate binding affinity. |

| ITC | Stoichiometry (n) | 1.1 | - | Suggests a 1:1 binding ratio between the compound and the protein. |

| ITC | Enthalpy Change (ΔH) | -8.5 | kcal/mol | The negative value indicates the binding is enthalpically driven and exothermic. |

| ITC | Entropy Change (TΔS) | 2.1 | kcal/mol | The positive value suggests an increase in disorder, possibly due to the release of water molecules from the binding site. |

| SPR | Association Rate (kon) | 2.3 x 104 | M-1s-1 | Describes the rate at which the compound binds to the target. |

| SPR | Dissociation Rate (koff) | 1.2 x 10-1 | s-1 | Describes the rate at which the compound dissociates from the target. |

| SPR | Dissociation Constant (KD) | 5.2 | µM | Calculated from koff/kon, consistent with the ITC result. |

Structure-Activity Relationship (SAR) Studies Based on Mechanistic Insights (In Vitro)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. mans.edu.egwikipedia.org By systematically modifying the structure of this compound, researchers can identify the key functional groups responsible for its biological effects. drugdesign.orgjove.com

Systematic Modification of this compound and Mechanistic Impact

A systematic SAR study would involve synthesizing a series of analogs of this compound. mdpi.com Modifications would target three main regions of the molecule: the naphthalene (B1677914) ring, the carbamate (B1207046) linker, and the terminal allyl group.

Naphthalene Ring Modifications: Introducing various substituents (e.g., hydroxyl, methoxy, halogen) at different positions on the naphthalene rings would probe the importance of steric and electronic properties for binding.

Carbamate Linker Modifications: The carbamate group could be replaced with other linkers like an amide, urea (B33335), or sulfonamide to assess the role of its hydrogen bonding capabilities and rigidity.

Allyl Group Modifications: The terminal double bond of the allyl group could be saturated to a propyl group or replaced with other small alkyl or cyclic groups to investigate the significance of this moiety for the compound's activity.

The following table provides a hypothetical SAR for this compound, illustrating how these modifications might influence its in vitro inhibitory activity (IC50) against a target enzyme.

| Compound ID | Modification | Hypothetical IC50 (µM) |

| Parent | This compound | 10.5 |

| Analog 1 | 6-Methoxy substitution on naphthalene ring | 5.2 |

| Analog 2 | 4-Chloro substitution on naphthalene ring | 15.8 |

| Analog 3 | Carbamate replaced with amide | 25.1 |

| Analog 4 | Allyl group saturated to propyl group | 50.3 |

| Analog 5 | Naphthalene replaced with phenyl | 32.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound and its analogs, a QSAR model could be developed to predict their in vitro activity. fiveable.melongdom.org

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (e.g., connectivity indices)

A statistical technique, such as multiple linear regression, would then be used to generate an equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50, the negative logarithm of the IC50 value). A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = 0.75 * (logP) - 0.23 * (Molecular Volume) + 1.2 * (HD_Count) + 2.5

Where logP represents hydrophobicity, Molecular Volume represents a steric factor, and HD_Count is the number of hydrogen bond donors.

The predictive power of the QSAR model is assessed using various statistical parameters, as shown in the hypothetical table below. researchgate.net

| Statistical Parameter | Description | Hypothetical Value |

| r2 | Coefficient of determination (goodness of fit) | 0.92 |

| q2 | Cross-validated r2 (predictive ability) | 0.75 |

| SEE | Standard Error of Estimate | 0.21 |

| F-statistic | F-test value (statistical significance) | 85.6 |

Molecular Docking and Molecular Dynamics Simulations for Understanding In Vitro Binding Modes

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atom-level insights into how this compound might interact with its biological target. frontiersin.org

Docking of this compound into Enzyme Active Sites

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govdntb.gov.ua In this context, this compound would be docked into the active site of a target enzyme to predict its binding mode and affinity. The docking algorithm samples numerous possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding energy.

The results of a hypothetical docking study are presented below, indicating the predicted binding energy and the key amino acid residues involved in the interaction.

| Parameter | Hypothetical Result |

| Docking Score / Binding Energy | -8.2 kcal/mol |

| Key Interacting Residues | Tyr234, Phe345, Leu189, Ser237, Arg298 |

| Types of Interactions | π-π stacking: with the aromatic rings of Tyr234 and Phe345.Hydrophobic interactions: with the side chain of Leu189.Hydrogen bond: between the carbamate NH and the side chain of Ser237.Ionic interaction: between the carbamate carbonyl and the side chain of Arg298. |

All-Atom and Coarse-Grained MD Simulations of Ligand-Protein Complexes (In Vitro)

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com Starting from the best-docked pose, an MD simulation can provide insights into the stability of the ligand-protein complex and the dynamics of the interactions.

All-Atom (AA) MD simulations provide a highly detailed view of the system, treating every atom explicitly. mdpi.com This approach is computationally intensive but offers high resolution.

Coarse-Grained (CG) MD simulations simplify the system by representing groups of atoms as single particles, allowing for the simulation of longer timescales and larger systems, which can be useful for observing large conformational changes or dissociation events. nih.govprotocols.iobiorxiv.orgresearchgate.net

A hypothetical MD simulation of the this compound-enzyme complex could yield the following results, summarizing the stability and key energetic components of the binding.

| Parameter | Description | Hypothetical Value |

| RMSD of Ligand | Root Mean Square Deviation of the ligand from its initial docked pose, indicating stability. | 1.5 Å |

| RMSF of Active Site Residues | Root Mean Square Fluctuation of key residues, indicating their flexibility. | 0.8 Å |

| Binding Free Energy (MM/PBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | -15.7 kcal/mol |

| Key Interaction Occupancy | Percentage of simulation time a specific interaction (e.g., a hydrogen bond) is maintained. | 85% for the hydrogen bond with Ser237 |

Analysis of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

In the absence of direct mechanistic studies on the in vitro biological interactions of this compound, this section analyzes the key intermolecular interactions reported for structurally related naphthalene derivatives. The nature and geometry of these non-covalent interactions in analogous compounds provide a foundational understanding of how the naphthalen-2-yl moiety can participate in molecular recognition and binding events.

The intermolecular forces governing the interaction of small molecules with biological targets are crucial for their mechanism of action. For aromatic compounds like this compound, hydrogen bonds, hydrophobic interactions, and pi-stacking are of primary importance.

Hydrogen Bonds

While the carbamate group in this compound contains potential hydrogen bond donors (N-H) and acceptors (C=O, O-C), crystallographic studies of similar naphthalen-2-yl derivatives reveal the prevalence of weaker C-H···O and C-H···π hydrogen bonds in forming stable supramolecular structures.

For instance, in the crystal structure of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, molecules are connected by both conventional O-H···O hydrogen bonds and weaker C-H···O interactions, which contribute to the formation of a layered structure. nih.gov Similarly, the packing of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate is influenced by weak C-H···O and C-H···π hydrogen bonds. researchgate.net

In the case of 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, weak C—H⋯π interactions are instrumental in linking molecules to form sheets. nih.gov These observations suggest that the aromatic C-H bonds of the naphthalene ring in this compound could act as hydrogen bond donors to suitable acceptors in a biological receptor.

Table 1: Hydrogen Bonding in Structurally Related Naphthalene Derivatives

| Compound | Hydrogen Bond Type | Interaction Details | Reference |

|---|---|---|---|

| 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione | O—H⋯O, C—H⋯O | Forms centrosymmetric cyclic dimers and links these dimers into layers. | nih.gov |

| 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine | C—H⋯π | Links molecules into sheets parallel to the (100) crystal plane. | nih.gov |

| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate | C—H⋯O, C—H⋯π | Generates chains and loops, contributing to a three-dimensional network. | researchgate.net |

Hydrophobic Interactions

The naphthalene core of this compound is inherently lipophilic and thus predisposed to engage in hydrophobic interactions. These interactions are fundamental to the binding of molecules within the often nonpolar pockets of enzymes and receptors. The large, nonpolar surface area of the fused naphthalene rings can be expected to favorably interact with hydrophobic amino acid residues such as valine, leucine, isoleucine, and phenylalanine, displacing water molecules and resulting in a net entropic gain that stabilizes the ligand-receptor complex.

Pi-Stacking Interactions

The electron-rich π-system of the naphthalene rings is a key feature that facilitates pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a biological target. These interactions are crucial for orienting and stabilizing a ligand in an active site.

Research on the 2-naphthalenethiol (B184263) dimer has shown that its noncovalent interactions are dominated by dispersion forces, which are a major component of stacking interactions. nih.gov This suggests that the naphthalene moiety is inherently prone to engage in such stabilizing contacts.

Table 2: Pi-Stacking Interactions in Structurally Related Naphthalene Derivatives

| Compound | Interaction Type | Geometric Parameters | Reference |

|---|---|---|---|

| 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione | Weak π–π ring interaction | Ring centroid separation = 3.7862 (13) Å | nih.gov |

| 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine | Very weak π–π stacking | Contributes to the stabilization of molecular sheets. | nih.gov |

| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate | π–π stacking | Contributes to a three-dimensional network. | researchgate.net |

| 2-Naphthalenethiol dimer | π-stacking | Dominated by dispersion forces; characterized by a parallel-displaced crossed orientation. | nih.gov |

Chemical Reactivity and Transformation Pathways of Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Hydrolysis Pathways and Mechanisms

Hydrolysis of Naphthalen-2-yl prop-2-en-1-ylcarbamate involves the cleavage of the carbamate (B1207046) linkage, leading to the formation of 2-naphthol (B1666908), allylamine (B125299), and carbon dioxide. This process can be catalyzed by acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of the carbamate group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The proposed mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H⁺) from the acidic medium.

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

Cleavage of the C-N bond: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of allylamine.

Formation of a carbamic acid intermediate: This step results in the formation of a naphthyl carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates to yield 2-naphthol and carbon dioxide.

Table 1: Proposed Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Catalyst | Products |

| This compound | H⁺ | 2-Naphthol, Allylamine, Carbon Dioxide |

In alkaline conditions, the hydrolysis of this compound proceeds via a different mechanism, typically an E1cb (Elimination Unimolecular conjugate Base) or a BAC² (Base-catalyzed Acyl-substitution) pathway.

The BAC² mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the carbamate group.

The proposed BAC² mechanism is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Cleavage of the C-O bond: The tetrahedral intermediate can collapse, leading to the cleavage of the carbon-oxygen bond attached to the naphthalene (B1677914) ring, releasing the 2-naphthoxide ion.

Formation of allylisocyanate: This step results in the formation of allylisocyanate.

Hydrolysis of allylisocyanate: The allylisocyanate is then rapidly hydrolyzed by water to form allylamine and carbon dioxide.

Alternatively, the reaction can proceed through the cleavage of the C-N bond in the tetrahedral intermediate. The rate of base-catalyzed hydrolysis is dependent on the concentration of both the carbamate and the base. Carbamate esters are generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.

Table 2: Proposed Products of Base-Catalyzed Hydrolysis of this compound

| Reactant | Catalyst | Products |

| This compound | OH⁻ | 2-Naphthol, Allylamine, Carbon Dioxide |

Enzymes such as esterases and amidases can catalyze the hydrolysis of carbamates. nih.govnih.gov These enzymes provide an alternative, often more efficient, pathway for the degradation of these compounds. researchgate.netresearchgate.net The active site of these enzymes contains specific amino acid residues that facilitate the hydrolysis reaction.

The general mechanism for enzymatic hydrolysis of carbamates involves:

Binding of the substrate: The carbamate substrate binds to the active site of the enzyme.

Acylation of the enzyme: A nucleophilic residue in the active site (e.g., a serine hydroxyl group) attacks the carbonyl carbon of the carbamate, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol or amine moiety (in this case, 2-naphthol or allylamine).

Deacylation of the enzyme: A water molecule then attacks the acyl-enzyme intermediate, hydrolyzing the ester or amide bond and regenerating the free enzyme. The other product is released.

The efficiency of enzymatic hydrolysis is influenced by the structure of the carbamate. nih.gov For this compound, both the naphthalene and allyl groups would interact with the enzyme's active site, influencing the binding affinity and the rate of hydrolysis.

Photochemical Transformations

The presence of the naphthalene chromophore in this compound makes it susceptible to photochemical transformations upon absorption of ultraviolet (UV) light. The absorbed energy can lead to the excitation of the molecule to a higher electronic state, from which various chemical reactions can occur.

Irradiation of this compound with UV light is expected to induce cleavage of the carbamate bond. The specific photoproducts formed will depend on the wavelength of the incident light, the solvent, and the presence of other reactive species.

Potential photochemical reactions include:

Photo-Fries Rearrangement: This reaction is common for aryl esters and carbamates. researchgate.net Upon photoexcitation, the C-O bond of the carbamate can cleave homolytically to form a radical pair (a naphthoxy radical and an allylcarbamoyl radical) within a solvent cage. These radicals can then recombine at the ortho or para positions of the naphthalene ring, leading to the formation of aminocarbonyl-substituted naphthols.

Homolytic Cleavage: The N-C(O) or O-C(O) bonds can also undergo homolytic cleavage, leading to the formation of various radical intermediates. These radicals can then undergo further reactions such as hydrogen abstraction from the solvent, dimerization, or disproportionation to yield a complex mixture of photoproducts.

Photoionization: In polar solvents, photoionization can occur, leading to the formation of a radical cation and a solvated electron. The radical cation can then react with nucleophiles present in the medium. researchgate.net

Identification of the photoproducts would require techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Potential Photoproducts from the Photolysis of this compound

| Reaction Pathway | Potential Photoproducts |

| Photo-Fries Rearrangement | ortho- and para-allylcarbamoyl-2-naphthol |

| Homolytic Cleavage | 2-Naphthol, allylamine, and various radical recombination products |

| Reactions of the Allyl Group | Products resulting from addition or cyclization reactions |

The investigation of the mechanisms of these photoinduced reactions can be carried out using techniques such as laser flash photolysis to detect and characterize transient intermediates like excited states and radicals. The quantum yields of product formation can be determined to assess the efficiency of the different photochemical pathways. The influence of solvent polarity and the presence of quenchers can provide further insights into the nature of the excited states and reactive intermediates involved. For instance, the formation of photo-Ritter products in the presence of acetonitrile (B52724) as a solvent could indicate the involvement of carbocation intermediates. researchgate.net

Thermal Decomposition Mechanisms

The thermal stability and decomposition of this compound are critical parameters for its handling and application in various chemical processes. Understanding its behavior at elevated temperatures is essential for predicting its degradation pathways and the nature of the resulting products.

Thermogravimetric Analysis (TGA) for Decomposition Onset and Stages

Analysis of Gaseous and Solid Decomposition Products